2-Methyl-1-oxa-4-azaspiro[4.5]decane
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Overview
Description
2-Methyl-1-oxa-4-azaspiro[45]decane is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxa-4-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Methyl-1-oxa-4-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90267-83-7 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-7-10-9(11-8)5-3-2-4-6-9/h8,10H,2-7H2,1H3 |
InChI Key |
DYUQBGBYGQALCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(O1)CCCCC2 |
Origin of Product |
United States |
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